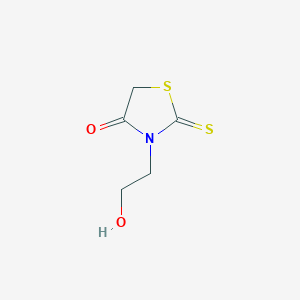
5,7-dibromo-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dibromo-1,3-benzoxazol-2-amine is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of bromine atoms at positions 5 and 7, along with an amino group at position 2, imparts unique chemical properties to this compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. For 5,7-dibromo-1,3-benzoxazol-2-amine, the synthesis can be achieved by bromination of 2-aminobenzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used. The reaction conditions are optimized to achieve high yields and purity, with considerations for scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: 5,7-dibromo-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Benzoxazole derivatives with hydrogen atoms replacing bromine.
Substitution: Benzoxazole derivatives with various functional groups replacing bromine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of benzoxazole, 2-amino-5,7-dibromo- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. For example, it can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Benzoxazole: The parent compound, lacking the amino and bromine substituents.
2-Aminobenzoxazole: Similar structure but without bromine atoms.
5,7-Dibromobenzoxazole: Lacks the amino group at position 2.
Uniqueness: 5,7-dibromo-1,3-benzoxazol-2-amine is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
52112-67-1 |
|---|---|
分子式 |
C7H4Br2N2O |
分子量 |
291.93 g/mol |
IUPAC名 |
5,7-dibromo-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) |
InChIキー |
FXYIDUGIODSYAI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Acetyl-4-hydroxy-3-[1-[(4-hydroxy-3-nitrophenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B8724084.png)
![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)



![N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine](/img/structure/B8724112.png)
![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)





